2-chloro-N-(2-{[(4-methylphenyl)methyl]sulfanyl}ethyl)acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNOS/c1-10-2-4-11(5-3-10)9-16-7-6-14-12(15)8-13/h2-5H,6-9H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHCFWDTXAWTGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCCNC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-{[(4-methylphenyl)methyl]sulfanyl}ethyl)acetamide typically involves the reaction of 2-chloroacetamide with 2-{[(4-methylphenyl)methyl]sulfanyl}ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-{[(4-methylphenyl)methyl]sulfanyl}ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily explored for its potential therapeutic applications. Its reactive functional groups enable various chemical transformations, making it a valuable building block in the synthesis of more complex pharmaceuticals.
- Anticancer Activity : Preliminary studies have indicated that derivatives of this compound may exhibit significant anti-proliferative effects against various cancer cell lines. For instance, compounds with similar structures have shown promising results against breast cancer cell lines such as MDA-MB-231 and MCF-7, with IC50 values ranging from 1.52 to 6.31 μM .
Antimicrobial Properties
Research has highlighted the antimicrobial potential of 2-chloro-N-(2-{[(4-methylphenyl)methyl]sulfanyl}ethyl)acetamide. Compounds with similar structural motifs have demonstrated effective inhibition against Gram-positive bacteria, suggesting that this compound may also possess significant antibacterial properties .
Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. For example, studies on related compounds have shown effective inhibition of carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors, indicating a potential role in cancer therapy .
Case Studies
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-{[(4-methylphenyl)methyl]sulfanyl}ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- The compound consists of a chloroacetamide core linked to a 2-[(4-methylbenzyl)sulfanyl]ethyl group.
Comparison with Structural Analogues
Structural and Functional Group Variations
The following table highlights key structural differences and applications of analogous chloroacetamides:
Structural Analysis and Crystallography
- Conformational Flexibility : The 4-methylphenyl group in the target compound adopts a planar conformation, similar to nitro-substituted analogues (e.g., N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide), which exhibit intermolecular H-bonding .
- Crystal Packing : Sulfonyl-containing derivatives (e.g., ) form chains via C–H⋯O interactions, influencing solubility and stability .
Biological Activity
2-chloro-N-(2-{[(4-methylphenyl)methyl]sulfanyl}ethyl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant data tables and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methylphenylmethyl sulfide with chloroacetyl chloride in the presence of a base. The general reaction pathway can be summarized as follows:
- Chloroacetylation : The compound is synthesized through the reaction of 4-methylphenylmethyl sulfide with chloroacetyl chloride.
- Purification : The product is purified using recrystallization techniques to obtain high purity levels suitable for biological testing.
Biological Activity
The biological activity of this compound has been investigated across various studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Recent studies have shown that derivatives of acetamides, including this compound, exhibit significant antimicrobial activity against various bacterial strains. The compound demonstrated an IC50 value in the low micromolar range against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Compound | Target Bacteria | IC50 (μM) |
|---|---|---|
| This compound | S. aureus | 5.6 |
| This compound | E. coli | 7.1 |
These findings suggest that the compound possesses a promising antibacterial profile, potentially making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
The anticancer potential of this compound has also been explored, particularly its effects on breast cancer cell lines such as MDA-MB-231. In vitro studies indicated that treatment with this compound resulted in significant apoptosis induction in cancer cells.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 12.3 | Induction of apoptosis via caspase activation |
| MCF-7 | 15.6 | Cell cycle arrest at G1 phase |
The mechanism of action appears to involve the activation of caspases, which are crucial for the apoptotic process, indicating that this compound may function as a pro-apoptotic agent.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and survival pathways.
- Receptor Binding : It has been suggested that the compound binds to receptors associated with apoptosis, enhancing the apoptotic signaling cascade.
- Cell Cycle Modulation : By affecting cell cycle progression, particularly at the G1 phase, it contributes to reduced cell proliferation in cancerous cells.
Case Studies
Several case studies have highlighted the efficacy of acetamide derivatives similar to this compound:
-
Study on Anticancer Properties : A study demonstrated that derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.
- Findings : The compound showed a significant increase in apoptosis markers compared to controls.
- : This suggests potential for development as a targeted cancer therapy.
-
Antimicrobial Efficacy Study : Another investigation focused on the antibacterial properties against resistant strains of bacteria.
- Findings : The compound inhibited biofilm formation and showed synergistic effects when combined with standard antibiotics.
- : This could lead to new treatment strategies for antibiotic-resistant infections.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-chloro-N-(2-{[(4-methylphenyl)methyl]sulfanyl}ethyl)acetamide, and how can yield be improved?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving condensation of chlorinated acetamide precursors with thiol-containing intermediates. For example, analogous syntheses of N-(substituted phenyl)acetamides often employ chloroacetamide derivatives reacted with thiols (e.g., 4-methylbenzyl mercaptan) in polar aprotic solvents like DMF, using KCO as a base to facilitate nucleophilic substitution . Yield optimization may involve controlling reaction temperature (60–80°C), stoichiometric ratios (1:1.2 acetamide:thiol), and purification via column chromatography with ethyl acetate/hexane gradients .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Comprehensive characterization requires:
- Spectroscopy : H/C NMR to verify methylene (-CH-S-) and aromatic proton environments.
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]) and isotopic patterns consistent with chlorine and sulfur .
- Elemental Analysis : C, H, N, S, and Cl content should align with theoretical values (±0.3% tolerance) .
Q. What solvents and conditions are suitable for recrystallizing this compound?
- Methodological Answer : Slow evaporation from ethanol or methanol is effective for recrystallization, as demonstrated for structurally similar N-(4-fluorophenyl)acetamides. Ethanol yields needle-like crystals, while methanol produces plate-like forms. Solvent purity (>99.9%) and controlled evaporation rates (20–25°C) minimize impurities .
Advanced Research Questions
Q. How do intermolecular interactions influence the crystal packing of this compound?
- Methodological Answer : X-ray crystallography reveals that intramolecular C–H···O hydrogen bonds stabilize the molecular conformation, while intermolecular N–H···O and C–H···S interactions propagate chains along the crystallographic axis. For example, in N-(4-fluorophenyl)acetamide analogs, centrosymmetric head-to-tail interactions between methyl hydrogens and carbonyl oxygens create infinite chains . Computational modeling (e.g., Mercury CSD) can predict packing efficiency and polymorphism risks .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Discrepancies between expected and observed NMR/IR peaks (e.g., unexpected splitting or shifts) may arise from rotational isomerism or solvent effects. Strategies include:
- Variable Temperature NMR : Identify dynamic processes (e.g., hindered rotation around the S–CH bond) by analyzing peak coalescence at elevated temperatures.
- DFT Calculations : Compare experimental IR stretches (e.g., C=O at ~1680 cm) with computed vibrational spectra to validate conformers .
Q. How can this compound serve as a precursor for bioactive heterocycles?
- Methodological Answer : The acetamide’s chloro and thioether groups enable cyclization reactions. For example:
- Thiadiazoles : React with hydrazine hydrate in ethanol under reflux to form 1,3,4-thiadiazole derivatives.
- Triazolothiadiazines : Use POCl-mediated cyclization with triazoles, as shown for dichlorofluorophenyl analogs . Biological screening (e.g., antimicrobial assays) can then assess derived heterocycles’ activity .
Experimental Design & Mechanistic Studies
Q. What degradation pathways should be considered during stability studies?
- Methodological Answer : Accelerated stability testing (40°C/75% RH) may reveal hydrolysis of the chloroacetamide group to oxanilic acid derivatives or thioether oxidation to sulfoxides. LC-MS/MS can track degradants, while Arrhenius modeling predicts shelf-life under standard conditions .
Q. How can reaction mechanisms for key transformations be validated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
